molecular formula C16H13FN4O B7496468 N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide

N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7496468
M. Wt: 296.30 g/mol
InChI Key: WSJXMHNIPDCAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. This compound belongs to the class of triazole-containing compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of certain enzymes and proteins involved in various cellular processes.
Biochemical and physiological effects:
N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to exhibit significant antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has shown potential as a potent inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide in laboratory experiments include its potent biological activities, which make it a promising candidate for the development of new antimicrobial agents and enzyme inhibitors. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the research on N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide. These include the development of new antimicrobial agents and enzyme inhibitors based on this compound, as well as further studies to fully understand its mechanism of action and potential toxicity. Additionally, this compound may have potential applications in other areas, such as cancer therapy and drug delivery systems.
In conclusion, N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide is a promising compound that has gained significant attention in the scientific community due to its potential biological applications. Further research is needed to fully understand its mechanism of action and potential toxicity, but its potent biological activities make it a promising candidate for the development of new antimicrobial agents and enzyme inhibitors.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide can be achieved through various methods, including the reaction of 5-fluoro-2-methylbenzoic acid with 1,2,4-triazole-1-carboxylic acid, followed by the addition of thionyl chloride and benzoyl chloride. The resulting compound can be purified through recrystallization using a suitable solvent.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been extensively studied for its potential biological applications. It has been shown to exhibit significant antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has shown potential as a potent inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation and pain.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-11-2-5-13(17)8-15(11)20-16(22)12-3-6-14(7-4-12)21-10-18-9-19-21/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJXMHNIPDCAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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